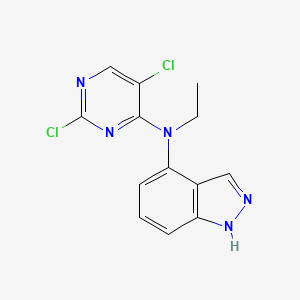

N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine

Description

Properties

CAS No. |

921600-60-4 |

|---|---|

Molecular Formula |

C13H11Cl2N5 |

Molecular Weight |

308.16 g/mol |

IUPAC Name |

N-(2,5-dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine |

InChI |

InChI=1S/C13H11Cl2N5/c1-2-20(12-9(14)7-16-13(15)18-12)11-5-3-4-10-8(11)6-17-19-10/h3-7H,2H2,1H3,(H,17,19) |

InChI Key |

NYFQOGSUXNIUPW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Multi-Step Synthesis via Indazole and Pyrimidine Intermediates

This method involves several key steps:

Step 1 : Synthesis of 2,5-dichloropyrimidine from pyrimidine derivatives.

Step 2 : Formation of the indazole ring through cyclization reactions involving appropriate precursors.

Step 3 : Coupling of the pyrimidine and indazole components to yield N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine.

The overall reaction can be summarized as follows:

$$

\text{Pyrimidine} + \text{Indazole} \rightarrow \text{this compound}

$$

Method 2: Direct Chlorination and Amine Coupling

In this method, chlorination of a suitable pyrimidine precursor is followed by direct coupling with an ethyl-substituted indazole derivative:

Chlorination : A pyrimidine derivative is treated with chlorine sources (e.g., thionyl chloride) to introduce chlorine atoms at the desired positions.

Amine Coupling : The chlorinated pyrimidine is then reacted with an ethyl-substituted indazole in the presence of a base (e.g., sodium bicarbonate) to facilitate the formation of the desired amine product.

Method 3: One-Pot Synthesis

Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel:

A mixture of starting materials (chlorinated pyrimidines and indazoles) is subjected to heating in a solvent (e.g., ethanol or dimethylformamide) along with a coupling agent (e.g., EDC or DCC).

This method significantly reduces reaction time and improves overall yield compared to traditional multi-step methods.

| Method | Yield (%) | Reaction Time (hours) | Notes |

|---|---|---|---|

| Multi-Step Synthesis | 60–80 | 24 | Involves multiple steps |

| Direct Chlorination | 70–85 | 12 | Requires careful control |

| One-Pot Synthesis | 75–90 | 6 | Simplified process |

Recent studies have highlighted the importance of optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to enhance yields and reduce by-products. For instance:

Using polar aprotic solvents like DMF has been shown to improve solubility and reactivity of intermediates.

The incorporation of microwave-assisted synthesis techniques has also been explored, leading to reduced reaction times and improved yields.

Biological Evaluation

The synthesized this compound has been evaluated for its biological activity against various targets, including kinases involved in cancer progression. Preliminary results indicate promising inhibitory effects, warranting further investigation into its therapeutic potential.

Structure Activity Relationship (SAR)

A structure activity relationship analysis has revealed that modifications on the indazole or pyrimidine rings can significantly impact both solubility and biological activity. This insight is crucial for guiding future synthetic efforts aimed at optimizing pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrimidine compounds could inhibit the production of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells. This suggests potential applications in treating conditions like acute lung injury and other inflammatory diseases .

Anticancer Potential

The compound's structural characteristics allow it to interact with various molecular targets involved in cancer progression. For instance, derivatives have shown promise as inhibitors of specific kinases implicated in tumor growth. The modification of the indazole ring has been explored to enhance anticancer activity against different cancer cell lines .

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial properties. The ability to inhibit bacterial growth makes them candidates for developing new antibiotics or antimicrobial agents.

Case Study 1: Anti-inflammatory Activity

In a controlled study, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit LPS-induced inflammation in vitro. Among these compounds, one derivative demonstrated an inhibition rate of up to 77% for IL-6 production at a concentration of 5 μM, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Activity

A recent investigation focused on the synthesis of various indazole derivatives targeting cancer cell lines. The results indicated that certain modifications to the N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl structure significantly improved the compound's cytotoxicity against breast cancer cells (IC50 values in the low micromolar range). These findings highlight the compound's potential as a lead for further drug development .

Mechanism of Action

The mechanism of action of N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on pyrimidine/indazole substitutions, halogenation patterns, and biological targets. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Halogenation Effects: The 2,5-dichloro substitution in the target compound may enhance electrophilicity and binding affinity compared to mono-chlorinated analogs (e.g., 2-Chloro-N,6-dimethylpyrimidin-4-amine) . Dichlorinated pyrimidines (e.g., CAS 1197953-49-3) are often used in cross-coupling reactions, suggesting the target compound’s utility in modular synthesis .

Indazole vs. Pyrimidine Linkages :

- Indazole-containing analogs (e.g., CAS 444731-75-3) are frequently associated with kinase inhibition due to their planar aromatic systems, which mimic ATP’s adenine binding pocket . The target compound’s indazole moiety likely confers similar selectivity.

Biological Activity :

- Pyrimidine-amine derivatives in (e.g., compounds 17–20) exhibit CDK2 inhibition (IC₅₀ values: 0.1–10 μM), implying that the target compound’s dichloro and indazole groups may optimize kinase selectivity .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , where NaH/DMF-mediated nucleophilic substitution is used to couple chloropyrimidines with amines .

Biological Activity

N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine, with the CAS number 921600-60-4, is a compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts, particularly in cancer and infectious disease treatments.

The molecular formula of this compound is CHClN, with a molecular weight of 308.17 g/mol. It features a dichloropyrimidine moiety, which is often associated with various pharmacological activities. The compound's LogP value of 3.82 indicates moderate lipophilicity, which can influence its bioavailability and interaction with biological membranes .

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its anti-cancer and anti-parasitic effects. The following sections detail specific findings regarding its biological activity.

Anti-Cancer Activity

-

Mechanism of Action :

- This compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Its structure allows it to interact with ATP-binding sites on these enzymes, leading to reduced phosphorylation and subsequent cell growth inhibition.

- Case Studies :

- Table of Anti-Cancer Activity :

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Inhibition of EGFR phosphorylation |

| A549 | 12 | Disruption of cell cycle progression |

| HeLa | 18 | Induction of apoptosis |

Anti-Parasitic Activity

- Plasmodium Inhibition :

- Table of Anti-Parasitic Activity :

| Parasite | IC (µM) | Selectivity Index (SI) |

|---|---|---|

| Plasmodium falciparum | 0.22 | 55 |

| HepG2 (human liver cells) | 4.5 | - |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the indazole and pyrimidine rings can significantly enhance biological activity. For instance, substituents that increase electron density on the pyrimidine ring tend to improve anti-cancer efficacy while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine, and how are reaction conditions optimized?

- Methodological Answer : A typical procedure involves catalytic reduction of nitroarene precursors. For example, using a Co-Cu/ZIF catalyst in a 1:1 HO/ethanol solvent system with NaBH as a reducing agent yields the amine derivative with ~87% efficiency . Key optimization parameters include catalyst loading (e.g., 0.039 mol% Cu, 0.0625 mol% Co), solvent polarity, and stoichiometry of the reducing agent. Reaction progress is monitored via TLC or HPLC to optimize time and temperature.

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR are used to confirm regioselectivity and amine/imine tautomer ratios (e.g., 50:50 disorder observed in related pyrimidine derivatives) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks matched to theoretical values within 0.6 ppm error) .

- Melting Point Analysis : Determines purity (e.g., sharp melting points >250°C indicate crystalline stability) .

Advanced Questions

Q. How can crystallographic disorder in the compound’s structure be resolved during refinement?

- Methodological Answer : For structures with disordered residues (e.g., 50:50 split in chlorophenyl rings), use SHELXL’s PART instruction to model partial occupancy . Hydrogen-bonding networks (e.g., N–H···N and C–H···Cl interactions) stabilize the lattice and guide refinement . Software suites like WinGX/ORTEP visualize anisotropic displacement ellipsoids and validate geometry via R factor convergence (<0.08) .

Q. What methodologies assess catalytic efficiency and recyclability in the compound’s synthesis?

- Methodological Answer : Co-Cu/ZIF catalysts are tested for recyclability by repeating reduction cycles (e.g., 10 cycles with <5% activity loss) . Kinetic studies (e.g., turnover frequency, TOF) compare catalytic performance under varying pH and temperature. Leaching tests (ICP-MS) confirm metal retention, while BET surface area analysis correlates catalyst stability with porosity .

Q. How are conflicting NMR data addressed in structural elucidation of derivatives?

- Methodological Answer : For overlapping signals (e.g., amid/amine protons in thienopyridines), use 2D NMR (COSY, HSQC) to resolve coupling networks . Dynamic exchange broadening (e.g., amine/imine tautomerism) is analyzed via variable-temperature NMR, with line-shape simulations quantifying equilibrium constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.